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Compound of Interest

Compound Name: ER-27319 maleate

Cat. No.: B1671605 Get Quote

For researchers and drug development professionals investigating the therapeutic potential of

spleen tyrosine kinase (Syk) inhibitors, ER-27319 maleate has been a compound of interest

since its initial description. This guide provides a comprehensive comparison of ER-27319
maleate with a clinically relevant alternative, Fostamatinib, supported by experimental data and

detailed protocols to aid in the replication and extension of these findings.

Executive Summary
ER-27319 is a potent and selective inhibitor of Syk, a key kinase in the signaling cascade of

the high-affinity IgE receptor (FcεRI) in mast cells. Its mechanism of action involves the

inhibition of Syk tyrosine phosphorylation, which in turn blocks the release of allergic mediators.

Fostamatinib, a prodrug of the active metabolite R406, is an FDA-approved Syk inhibitor for the

treatment of chronic immune thrombocytopenia (ITP). While both compounds target Syk, their

selectivity profiles and clinical development status differ significantly, making a direct

comparison valuable for researchers. This guide presents available data on their inhibitory

activity, selectivity, and detailed protocols for key validation assays.

Data Presentation: Quantitative Comparison of Syk
Inhibitors
The following tables summarize the available quantitative data for ER-27319 maleate and the

active metabolite of Fostamatinib, R406. It is important to note that the data has been compiled
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from various publications and may not have been generated under identical experimental

conditions.

Table 1: In Vitro Potency Against Syk

Compound Assay Type Target IC50 Source

ER-27319
In vitro kinase

assay
Syk

Not explicitly

stated, but

effective at 10-30

µM

[1]

R406 (active

metabolite of

Fostamatinib)

Cell-free assay Syk 41 nM [2]

Table 2: Cellular Activity in Mast Cells

Compound Cell Type Assay Endpoint IC50 / EC50 Source

ER-27319

Human and

Rat Mast

Cells

Antigen-

induced

mediator

release

Allergic

mediator

release

~10 µM [3]

ER-27319
RBL-2H3

Cells

Antigen-

induced TNF-

α production

TNF-α

production
~10 µM [3]

R406 (active

metabolite of

Fostamatinib)

Human Mast

Cells (CHMC)

Anti-IgE-

mediated

degranulation

Degranulatio

n

56 nM

(EC50)
[2]

Table 3: Selectivity Profile
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Compound Profiled Against

Key Off-Target Hits
(at therapeutically
relevant
concentrations)

Source

ER-27319

Not extensively

profiled in publicly

available literature.

Data not available.

R406 (active

metabolite of

Fostamatinib)

Broad panel of

kinases and other

molecular targets.

KDR, FLT3, LYN, and

others. Antagonist

activity at the

adenosine A3

receptor.

[4][5]

Experimental Protocols
To facilitate the replication of published findings, detailed methodologies for key experiments

are provided below.

In Vitro Syk Phosphorylation Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of

Syk kinase.

Materials:

Recombinant human Syk kinase (GST-tagged)

Biotinylated peptide substrate

Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

ATP

Test compounds (ER-27319 maleate, Fostamatinib/R406) dissolved in DMSO

Phospho-tyrosine antibody
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Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

96-well plates

Procedure:

Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO

concentration should be kept constant across all wells (e.g., <1%).

In a 96-well plate, add the kinase assay buffer, the substrate peptide, and the test compound

dilutions.

Initiate the reaction by adding recombinant Syk kinase to each well.

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

Add ATP to each well to start the phosphorylation reaction.

Incubate for the desired reaction time (e.g., 60 minutes) at 30°C.

Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding

ADP-Glo™ Reagent).

Add the kinase detection reagent to convert ADP to ATP, which is then measured as a

luminescent signal.

Measure luminescence using a microplate reader.

The percentage of inhibition is calculated relative to a DMSO vehicle control, and IC50

values are determined by plotting inhibition versus compound concentration.

Mast Cell Degranulation Assay (β-Hexosaminidase
Release)
Objective: To assess the effect of a compound on the antigen-induced degranulation of mast

cells by measuring the release of the granular enzyme β-hexosaminidase.

Materials:
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RBL-2H3 cells (rat basophilic leukemia cell line)

Cell culture medium (e.g., MEM with 10% FBS)

Anti-DNP IgE

DNP-HSA (antigen)

Tyrode's buffer (or similar physiological buffer)

Test compounds (ER-27319 maleate, Fostamatinib/R406) dissolved in DMSO

p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution

Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)

Triton X-100 (for cell lysis to determine total release)

96-well cell culture plates

Procedure:

Seed RBL-2H3 cells in a 96-well plate and allow them to adhere overnight.

Sensitize the cells by incubating them with anti-DNP IgE overnight.

Wash the cells with Tyrode's buffer to remove unbound IgE.

Pre-incubate the cells with various concentrations of the test compounds for 1 hour at 37°C.

Include a vehicle control (DMSO).

Induce degranulation by adding DNP-HSA to the wells.

For total β-hexosaminidase release, lyse a set of untreated cells with Triton X-100.

For spontaneous release, add buffer instead of antigen.

Incubate the plate at 37°C for 30-60 minutes.
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Centrifuge the plate to pellet the cells.

Transfer the supernatant to a new 96-well plate.

Add the PNAG substrate solution to each well and incubate at 37°C for 1-2 hours.

Stop the reaction by adding the stop solution.

Measure the absorbance at 405 nm using a microplate reader.

Calculate the percentage of β-hexosaminidase release for each sample relative to the total

release from lysed cells, after subtracting the spontaneous release.

Mandatory Visualization
Signaling Pathway of FcεRI-mediated Mast Cell
Degranulation and Inhibition by ER-27319
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Caption: FcεRI signaling cascade in mast cells and the inhibitory action of ER-27319 on Syk

phosphorylation.

Experimental Workflow for Mast Cell Degranulation
Assay
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Caption: Workflow for the β-hexosaminidase release assay to measure mast cell degranulation.
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Logical Relationship of Syk Inhibition and Downstream
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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